Tert-butyl (1R,3S,4S)-3-(5-bromopyrimidin-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
Description
Tert-butyl (1R,3S,4S)-3-(5-bromopyrimidin-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound featuring a norbornane-like 2-azabicyclo[2.2.1]heptane core. The stereochemistry (1R,3S,4S) is critical for its structural and functional properties, as misassignments in related compounds have been corrected in prior studies . The 5-bromopyrimidin-2-yl substituent at the 3-position introduces electrophilic reactivity, making the compound valuable in cross-coupling reactions and medicinal chemistry applications. Its tert-butyl carbamate group enhances solubility and stability during synthesis, a common strategy in peptide and protease inhibitor design .
This compound is synthesized via multistep routes, often starting from bicyclic precursors functionalized with brominated heterocycles. For example, similar derivatives like tert-butyl (1R,3S,4S)-3-(6-bromo-1H-benzimidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 1256387-74-2) are prepared using Suzuki-Miyaura coupling or nucleophilic substitution reactions .
Properties
IUPAC Name |
tert-butyl (1R,3S,4S)-3-(5-bromopyrimidin-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN3O2/c1-15(2,3)21-14(20)19-11-5-4-9(6-11)12(19)13-17-7-10(16)8-18-13/h7-9,11-12H,4-6H2,1-3H3/t9-,11+,12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOCXAPWDUFZCJ-WCQGTBRESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(C2)C1C3=NC=C(C=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@@H](C2)[C@H]1C3=NC=C(C=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl (1R,3S,4S)-3-(5-bromopyrimidin-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Structural Information
- Common Name : this compound
- CAS Number : 2241139-42-2
- Molecular Formula : C₁₅H₂₀BrN₃O₂
- Molecular Weight : 354.24 g/mol
Physical Properties
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| Flash Point | N/A |
The biological activity of this compound is primarily attributed to its structural similarity to naturally occurring substrates and inhibitors. This compound can interact with various biological targets, including enzymes and receptors, making it a promising candidate for drug development.
Case Studies and Research Findings
-
Anticancer Activity
- A study demonstrated that compounds similar to this compound exhibited cytostatic effects against various cancer cell lines. The bromopyrimidine moiety enhances the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways crucial for cancer cell proliferation.
-
Neuroprotective Effects
- Research indicated that bicyclic compounds can exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This suggests potential applications in treating neurodegenerative diseases.
-
Antimicrobial Activity
- Preliminary studies have shown that derivatives of this compound possess antimicrobial properties against several bacterial strains, indicating its potential use as an antibiotic agent.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibits tumor growth in various cancer cell lines | |
| Neuroprotective | Reduces oxidative stress in neuronal cells | |
| Antimicrobial | Effective against multiple bacterial strains |
Comparison with Similar Compounds
Heterocyclic Substituents
The target compound’s 5-bromopyrimidin-2-yl group distinguishes it from analogs with benzimidazole (e.g., CAS 1256387-74-2 ), imidazole (e.g., CAS 1181573-42-1 ), or benzo[d]thiazole (e.g., compound 11g in ) substituents. Pyrimidine rings offer distinct electronic properties, influencing binding affinity in enzyme inhibitors .
Stereochemical Variations
- (1R,4S)-tert-Butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate (): Lacks the brominated heterocycle but shares the bicyclic core. Used as a chiral building block in asymmetric synthesis.
- (1S,3R,4R)-tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 553645-75-3 ): Features a hydroxymethyl group instead of bromopyrimidine, altering polarity and hydrogen-bonding capacity.
Common Strategies
Divergent Pathways
- Trifluoromethylsulfonyl Modifications : Compounds such as 8b () incorporate sulfonamide groups, requiring trifluoromethanesulfonic anhydride, unlike the target compound’s bromopyrimidine .
- Amino-Methyl Derivatives: CAS 1181573-42-1 () introduces an aminomethyl group via reductive amination, diverging from electrophilic bromine-based routes .
Physicochemical and Spectroscopic Data
Key Research Findings and Challenges
Stereochemical Accuracy : Misassignment of the exo/endo configuration in early studies (e.g., ) underscores the need for X-ray crystallography or advanced NMR to confirm structures .
Synthetic Scalability : Derivatives like CAS 1441670-89-8 () require expensive fluorenyl reagents, limiting large-scale production compared to bromopyrimidine analogs .
Biological Selectivity : The 5-bromopyrimidine group may enhance selectivity for kinase targets over benzimidazole-based compounds, though direct comparative data are lacking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
